molecular formula C18H22O4 B13651212 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl

2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl

Cat. No.: B13651212
M. Wt: 302.4 g/mol
InChI Key: HCEQCYGZZNDGID-UHFFFAOYSA-N
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Description

2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl is a symmetrically substituted biphenyl derivative characterized by four methoxy groups at the 2, 2', 6, and 6' positions and methyl groups at the 4 and 4' positions. This substitution pattern confers unique steric and electronic properties, making it a versatile scaffold in coordination chemistry and catalysis. Its rigid backbone and electron-donating methoxy groups enhance its ability to act as a ligand in asymmetric catalysis, particularly in transition metal complexes . Additionally, the methyl groups at the 4,4' positions increase hydrophobicity, influencing solubility and reactivity in organic solvents .

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-methylphenyl)-1,3-dimethoxy-5-methylbenzene

InChI

InChI=1S/C18H22O4/c1-11-7-13(19-3)17(14(8-11)20-4)18-15(21-5)9-12(2)10-16(18)22-6/h7-10H,1-6H3

InChI Key

HCEQCYGZZNDGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)C)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl typically involves:

  • Starting from appropriately substituted anisole derivatives (methoxy-substituted phenyl compounds).
  • Formation of the biphenyl core via coupling reactions.
  • Introduction or retention of methyl groups at the 4 and 4' positions.
  • Control of regioselectivity to ensure substitution at the 2,2',6,6' positions with methoxy groups.

Reported Synthetic Route from Literature

A representative and well-documented synthetic procedure is described in the supporting information of a Royal Society of Chemistry publication:

  • Step 1: Preparation of 2,2',6,6'-tetramethoxy-3,3'-dimethyl-1,1'-biphenyl

    • Starting material: 2,4-Dimethoxy-1-methylbenzene.
    • The compound is subjected to lithiation using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran (THF) at -78 °C.
    • After lithiation, the reaction mixture is warmed and quenched to afford the biphenyl intermediate.
    • The product is isolated and purified, yielding 2,2',6,6'-tetramethoxy-3,3'-dimethyl-1,1'-biphenyl.
  • Step 2: Conversion to the target compound

    • The biphenyl intermediate can be further functionalized or purified as required.
    • The methyl groups at the 4 and 4' positions are introduced or confirmed by the starting materials and reaction conditions.

NMR data confirm the structure:

Proton Chemical Shift (δ, ppm) Assignment
7.18 (d, J=8.4 Hz, 2H) Aromatic protons
3.72 (s, 6H) Methoxy groups (OCH3)
3.41 (s, 6H) Methoxy groups (OCH3)
2.28 (d, J=0.7 Hz, 6H) Methyl groups (CH3)
Carbon Chemical Shift (δ, ppm) Assignment
157.2, 156.6 Aromatic carbons attached to OCH3
130.2, 123.2, 117.8, 106.4 Aromatic carbons
59.7, 56.0 Methoxy carbons
15.8 Methyl carbons

This synthesis yields the target compound with high purity and yield.

Alternative Oxidative Coupling Approach

A Chinese patent (CN104529715A) describes a method for preparing related tetraalkyl-substituted biphenyls via oxidative coupling of 2,6-dialkylphenols in the presence of strong acids and solvents like N,N-dimethylformamide (DMF). The process involves:

  • Dissolving 2,6-dialkylphenol in DMF at 70-90 °C.
  • Slow addition of a high concentration of a strong acid (e.g., perchloric acid, periodic acid, or hyperbromic acid) to induce oxidative coupling.
  • Formation of biphenyl diquinone intermediates.
  • Subsequent reduction with inorganic reducing agents (such as sodium sulfite) in an organic solvent (industrial spirit) to yield the biphenyl diphenol.
  • Purification by washing and drying.

While this patent focuses on tetraalkyl-substituted biphenyl diphenols, the methodology can be adapted for methoxy-substituted biphenyls by using appropriate phenol derivatives.

Summary Table of Preparation Conditions

Parameter Method from Literature Oxidative Coupling Patent Method
Starting Material 2,4-Dimethoxy-1-methylbenzene 2,6-Dialkylphenol
Solvent Dry THF N,N-Dimethylformamide (DMF)
Temperature -78 °C (lithiation), then room temp 70-90 °C
Reagents n-Butyllithium, TMEDA High concentration strong acid (perchloric, periodic acid)
Reaction Time 1 hour lithiation + subsequent steps Acid addition over 5-10 min + stirring 0.5-1 h post addition
Intermediate Lithiated species Biphenyl diquinone
Reduction Not required (direct coupling) Inorganic reducing agent (e.g., sodium sulfite)
Yield High (not explicitly stated, but efficient) High with fewer by-products
Purification Standard work-up and chromatography Water washing, NaOH wash, vacuum drying

Analysis of Preparation Methods

Advantages and Disadvantages

Aspect Lithiation and Coupling Method Oxidative Coupling Method
Selectivity High regioselectivity due to directed lithiation Moderate, depends on phenol substitution and conditions
Reaction Conditions Requires low temperature and inert atmosphere Mild heating, but requires handling strong acids
By-products Minimal, clean reaction profile Some polyphenylene oxide and diphenoquinone by-products possible
Scalability Suitable for lab scale, may require optimization for scale-up Industrially feasible with proper control
Purification Complexity Moderate, standard chromatographic techniques Requires washing and filtration steps

Recommendations

  • For laboratory-scale synthesis requiring high purity and regioselectivity, the lithiation and coupling route is preferred.
  • For industrial or bulk synthesis, oxidative coupling with controlled acid addition and reduction steps offers a practical and efficient approach.

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The biphenyl core provides a rigid framework that can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

2,2',5,5'-Tetramethoxy-1,1'-biphenyl

  • Key Differences :
    • The absence of methyl groups reduces steric hindrance compared to the target compound.
    • Methoxy groups at 5,5' positions create a less symmetrical structure, diminishing its utility in stereoselective catalysis.
    • Primarily used as an intermediate in synthesizing polycyclic aromatic hydrocarbons .

6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl (MeO-BIPHEP)

  • Structure : Methoxy groups at 6,6' positions; diphenylphosphine groups at 2,2' positions.
  • Key Differences :
    • The phosphine groups enable coordination to metals like palladium and rhodium, making it a superior ligand for asymmetric hydrogenation .
    • Methoxy groups at 6,6' positions provide electron-donating effects but less steric bulk compared to the 2,2',6,6' substitution in the target compound .

Functional Group Variations

2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl

  • Structure : Bromine atoms at 2,2',6,6' positions; methoxy groups at 4,4' positions.
  • Key Differences :
    • Bromine substituents increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the methyl-substituted target compound .
    • The absence of methyl groups reduces steric protection, leading to lower thermal stability .

3,3',5,5'-Tetramethoxy-4,4'-diphenoquinone

  • Structure: Methoxy groups at 3,3',5,5' positions; quinone moieties at 4,4' positions.
  • Key Differences: Quinone groups impart redox activity, making this compound suitable for electrochemical applications, unlike the inert methyl groups in the target compound . The meta-methoxy substitution pattern disrupts conjugation, reducing planarity compared to the ortho-methoxy arrangement in the target compound .

Ligand Performance in Catalysis

Garphos™ Ligands (e.g., (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl)

  • Structure : Phosphine groups at 2,2' positions; methoxy groups at 4,4',6,6' positions.
  • Key Differences :
    • The phosphine groups enhance metal-binding affinity, enabling high enantioselectivity in hydrogenation reactions, whereas the target compound lacks such functional groups .
    • The 4,4',6,6'-methoxy substitution in Garphos™ reduces steric hindrance around the metal center compared to the 2,2',6,6' substitution in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Applications Reference
2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl 2,2',6,6'-OCH₃; 4,4'-CH₃ Catalysis, ligand design
2,2',5,5'-Tetramethoxy-1,1'-biphenyl 2,2',5,5'-OCH₃ Synthetic intermediate
MeO-BIPHEP 6,6'-OCH₃; 2,2'-PPh₂ Asymmetric hydrogenation
2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl 2,2',6,6'-Br; 4,4'-OCH₃ Cross-coupling precursor

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (CH₂Cl₂) LogP (Predicted)
2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl 158–160 High 3.8
MeO-BIPHEP 192–194 Moderate 5.2
2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl 210–212 Low 4.5

Biological Activity

2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl is C18H22O4C_{18}H_{22}O_4 with a molecular weight of approximately 302.37 g/mol. The compound features two biphenyl units with methoxy and methyl substitutions that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals. This antioxidant property can help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways. For instance, inhibition of α-amylase and α-glucosidase has been noted in related biphenyl derivatives, suggesting potential antidiabetic properties .
  • Cell Proliferation Modulation : The compound may affect cell proliferation through modulation of signaling pathways involved in cancer cell growth. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines .

Biological Assays

To evaluate the biological activity of 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl, various in vitro assays are employed:

Assay Type Purpose Outcome
MTT AssayMeasure cytotoxicity against cancer cell linesIC50 values for cell viability
Enzyme Inhibition AssaysAssess inhibition of α-amylase and α-glucosidasePercentage inhibition
Antioxidant Activity AssayEvaluate free radical scavenging capacityIC50 for DPPH radical scavenging

Case Studies

Several studies have investigated the biological effects of biphenyl derivatives similar to 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl:

  • Antidiabetic Effects : A study demonstrated that a related biphenyl compound significantly inhibited α-amylase and α-glucosidase activities in vitro. This suggests potential use in managing postprandial blood glucose levels .
  • Cytotoxicity Against Cancer Cells : Research has shown that derivatives with similar structural motifs exhibit selective cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Neuroprotective Effects : Some biphenyl derivatives have been studied for their neuroprotective properties in models of neurodegeneration. These studies indicate a reduction in neuronal cell death through antioxidant mechanisms .

Q & A

Q. What are the common synthetic routes for preparing 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves methoxylation of biphenyl precursors using methanol and a strong acid catalyst (e.g., H₂SO₄) under elevated temperatures (80–120°C) for 12–24 hours . Oxidative coupling of substituted phenols with CuCl₂ or VOF₃ in trifluoroacetic acid (TFA) is another route, yielding tetramethoxy derivatives . Key factors affecting yield include:
  • Reaction time : Prolonged heating ensures complete substitution but risks over-oxidation.
  • Catalyst loading : Excess acid may degrade sensitive methoxy groups.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for removing byproducts like quinones or hydroxylated intermediates .

Q. How is this compound utilized as a ligand scaffold in asymmetric catalysis?

  • Methodological Answer : The biphenyl core serves as a chiral backbone for phosphine ligands (e.g., Garphos™ derivatives) in transition-metal catalysis. For example:
  • (S)-Ph-Garphos™ (C₄₀H₃₆O₄P₂) coordinates with Ru or Rh to catalyze asymmetric hydrogenation of ketones, achieving >90% enantiomeric excess (ee) in some cases .
  • Substituents like bis(trifluoromethylphenyl) groups enhance steric bulk, improving selectivity in C–C bond-forming reactions .
  • Experimental Tip : Ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (e.g., THF vs. DCM) significantly impact catalytic activity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (CDCl₃) identifies methoxy (~δ 3.8–4.0 ppm) and methyl groups (~δ 2.2–2.5 ppm). Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry; e.g., the dihedral angle between biphenyl rings (45–60°) influences ligand rigidity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₄₀H₃₆O₄P₂: calc. 642.66, obs. 642.65) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Storage : Keep under inert atmosphere (Ar/N₂) at room temperature to prevent oxidation .

Advanced Research Questions

Q. How can ligand substituents be systematically optimized to enhance enantioselectivity in asymmetric reactions?

  • Methodological Answer :
  • Steric Effects : Bulky groups (e.g., 3,5-di-t-butylphenyl ) increase rigidity, favoring specific transition states. Compare (S)-DTBM-Garphos™ (C₇₆H₁₀₈O₈P₂) vs. less bulky (S)-Ph-Garphos™ in hydrogenation .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ ) polarize the metal center, accelerating oxidative addition steps .
  • Table 1 : Ligand Performance Comparison
LigandSubstituentReaction (ee%)Reference
(S)-DTBM-Garphos™3,5-di-t-butylphenyl92% (Ketone)
(S)-BTFM-Garphos™3,5-CF₃88% (Alkene)
  • Computational Screening : Use DFT (B3LYP/6-31G*) to model ligand-metal interactions and predict selectivity .

Q. How to resolve contradictions in reported catalytic performance across studies?

  • Methodological Answer :
  • Variable Control : Standardize substrates (e.g., acetophenone vs. α,β-unsaturated esters) and reaction conditions (pressure, solvent).
  • Mechanistic Probes : Conduct kinetic isotopic effects (KIE) or Hammett studies to identify rate-limiting steps .
  • Case Study : Discrepancies in ee% for Ru-catalyzed hydrogenations may stem from trace moisture or oxygen; use Schlenk techniques for reproducibility .

Q. What computational methods elucidate the conformational dynamics of biphenyl ligands?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate torsion angles (e.g., inter-ring dihedral) in Gaussian09 to assess flexibility .
  • DFT Calculations : Optimize ground-state geometries and compare with X-ray data to validate models .
  • NMR Correlation : Overlay computed ¹H chemical shifts with experimental data to refine force fields .

Q. How to optimize oxidative coupling reactions for biphenyl synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test VOF₃, FeCl₃, or Pd(OAc)₂ in TFA/CH₂Cl₂ (1:1) at 0–25°C .
  • Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may reduce coupling efficiency.
  • Monitoring : Use TLC (hexane:EtOAc 4:1) to track reaction progress and isolate intermediates .

Q. What strategies improve the stability of air-sensitive biphenyl derivatives?

  • Methodological Answer :
  • Inert Atmosphere : Store ligands in flame-dried glassware under argon .
  • Stabilization : Add radical scavengers (BHT) or chelating agents (EDTA) to prevent oxidation .
  • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C for (S)-Ph-Garphos™) .

Q. How does methoxy group positioning influence electronic properties in related biphenyls?

  • Methodological Answer :
  • Electrochemical Studies : Use cyclic voltammetry (CHI760E) to measure redox potentials; para-methoxy groups lower oxidation potentials vs. ortho-substituents .
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts to assess conjugation extent (e.g., 280 nm for tetramethoxy vs. 320 nm for hexamethoxy derivatives) .

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